molecular formula C13H18N2O2 B7984802 ((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid

((R)-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid

Cat. No.: B7984802
M. Wt: 234.29 g/mol
InChI Key: OTPDPDXRAROCOJ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(®-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid: is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a carboxylic acid group in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (®-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the benzyl and amino groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the pyrrolidine ring can be formed through cyclization reactions involving reagents such as sodium hydride or lithium diisopropylamide (LDA) under anhydrous conditions .

Industrial Production Methods: Industrial production of (®-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as continuous flow synthesis can also be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: (®-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: (®-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is used as a building block in organic synthesis to create more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural amino acids and neurotransmitters.

Medicine: Its ability to interact with biological molecules makes it a candidate for developing treatments for various diseases .

Industry: In the industrial sector, (®-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid can be used in the production of polymers and materials with specific properties, such as enhanced strength or flexibility.

Mechanism of Action

The mechanism of action of (®-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, ionic interactions, or hydrophobic interactions, leading to changes in the target’s activity or function. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

    1-Benzyl-2-pyrrolidinone: Similar structure but lacks the amino and carboxylic acid groups.

    N-Benzylglycine: Contains a benzyl group and a glycine moiety but lacks the pyrrolidine ring.

    Benzylpyrrolidine: Similar structure but lacks the carboxylic acid group.

Uniqueness: (®-1-Benzyl-pyrrolidin-3-ylamino)-acetic acid is unique due to its combination of a chiral center, a pyrrolidine ring, and both amino and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in research and industry .

Properties

IUPAC Name

2-[[(3R)-1-benzylpyrrolidin-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)8-14-12-6-7-15(10-12)9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,16,17)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPDPDXRAROCOJ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1NCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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